molecular formula C22H20N2O4S B4739074 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid

4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid

Cat. No.: B4739074
M. Wt: 408.5 g/mol
InChI Key: UFSBONOXRCZIMB-UHFFFAOYSA-N
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Description

4-({3-[(Benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid is a complex organic compound that features a unique combination of functional groups, including a benzylamino group, a carbonyl group, a phenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate through a series of reactions involving thiophene derivatives.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, often using benzylamine as a reagent.

    Formation of the Carbonyl Group: The carbonyl group is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: The final step involves coupling the thienyl intermediate with the benzylamino and carbonyl groups to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzylamino groups, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products:

    Oxidation Products: Sulfoxides, N-oxides.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({3-[(Benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound can affect various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

  • 4-({3-[(Methylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
  • 4-({3-[(Ethylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
  • 4-({3-[(Propylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the amino group (benzyl, methyl, ethyl, propyl).
  • Unique Properties: The benzyl group in 4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid provides unique steric and electronic effects, influencing its reactivity and interactions with molecular targets.
  • Applications: While similar compounds may have overlapping applications, the specific properties of the benzyl group can make this compound more suitable for certain research and industrial applications.

Properties

IUPAC Name

4-[[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-18(11-12-19(26)27)24-22-20(17(14-29-22)16-9-5-2-6-10-16)21(28)23-13-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBONOXRCZIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid
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4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid

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